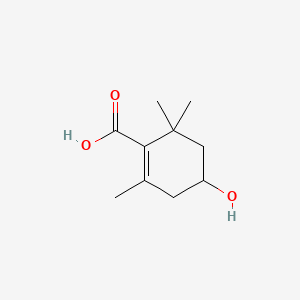

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid is a monoterpenoid compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is found naturally in the herbs of Salvia dugesii . It is known for its crystalline form and is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources such as Salvia dugesii, followed by purification processes to achieve the desired purity levels. The compound is often stored at temperatures between 2-8°C to maintain its stability .

化学反应分析

Types of Reactions: 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

科学研究应用

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry and as a starting material for the synthesis of other compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory conditions.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma

作用机制

The mechanism of action of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the carboxylic acid moiety play crucial roles in its reactivity and biological activity. The compound can modulate various biochemical pathways, potentially leading to its observed effects in biological systems .

相似化合物的比较

4-Hydroxy-2,6,6-trimethyl-1-cyclohexene: A closely related compound with similar structural features.

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid methyl ester: A derivative with a methyl ester group instead of the carboxylic acid.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its natural occurrence in Salvia dugesii also adds to its uniqueness compared to synthetic analogs .

生物活性

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid (CAS No: 62218-55-7) is a monoterpenoid compound primarily isolated from various plant sources, including Salvia dugesii. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H16O3

- Molecular Weight : 184.24 g/mol

- Structure : The compound features a cyclohexene ring with hydroxyl and carboxylic acid functional groups, contributing to its biological activity.

Sources and Isolation

This compound is primarily obtained from the extraction of plant materials. It has been identified as a metabolite in various herbal species, particularly within the Salvia genus. The isolation methods typically involve solvent extraction followed by chromatographic techniques to purify the compound for further study .

Antioxidant Properties

One of the most significant biological activities attributed to this compound is its antioxidant capacity. Studies have demonstrated that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage associated with various diseases .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory activities. It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects suggest potential applications in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Antimicrobial Activity

This compound has also shown antimicrobial properties against various bacterial strains. In vitro studies reveal its efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl group in its structure plays a crucial role in neutralizing free radicals.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial growth.

- Gene Expression Modulation : Some studies suggest that it can modulate gene expression related to oxidative stress and inflammation pathways .

Study on Antioxidant Activity

A study published in Food Chemistry evaluated the antioxidant activity of various terpenoids, including this compound. The results indicated that it significantly reduced lipid peroxidation in cellular models compared to controls .

Anti-inflammatory Research

In a controlled trial assessing anti-inflammatory effects in animal models of arthritis, administration of this compound led to a marked decrease in swelling and pain indicators. Histological analysis showed reduced infiltration of inflammatory cells in treated subjects .

Antimicrobial Efficacy Study

A recent microbiological study tested the antimicrobial effects of several plant-derived compounds against common pathogens. This compound demonstrated notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing natural preservatives or therapeutic agents .

属性

IUPAC Name |

4-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-6-4-7(11)5-10(2,3)8(6)9(12)13/h7,11H,4-5H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNNCUQICIFEOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid in saffron?

A1: 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid (HTCC) is a precursor to safranal, the primary volatile compound responsible for saffron's characteristic aroma and color. Research suggests that HTCC is present in considerable amounts in saffron, especially when extracted using milder techniques like ultrasound-assisted extraction (USE) []. Interestingly, the amount of HTCC in stored saffron decreases over time, while safranal levels remain relatively stable []. This suggests a potential conversion of HTCC to safranal during storage.

Q2: Has 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid been found in other plants?

A2: Yes, 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid has been isolated from the fruits of Gardenia jasminoides form. grandiflora (Lour.) Makino []. This finding suggests a broader distribution of this compound in the plant kingdom and opens avenues for further research into its potential biological activities and applications.

Q3: Are there analytical methods available to quantify 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid in plant material?

A3: Researchers have successfully quantified HTCC in saffron samples using gas chromatography techniques []. This method allows for the simultaneous measurement of both safranal and HTCC, providing valuable insights into their relative abundance and potential interconversion.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。